Malformin A1

Plant physiology Herbicide development Structure-activity relationship

Procure Malformin A1 for oncology studies focused on chemotherapy-resistant ovarian cancer. This cyclic pentapeptide induces apoptosis in cisplatin-resistant cell lines (A2780cp IC50=0.34 µM), offering >100-fold potency advantage over cisplatin. Essential for dissecting resistance pathways and validating novel anti-inflammatory or pro-fibrinolytic compounds.

Molecular Formula C23H39N5O5S2
Molecular Weight 529.7 g/mol
CAS No. 3022-92-2
Cat. No. B1361175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalformin A1
CAS3022-92-2
Synonymscyclic(Cys-Cys-Val-Leu-Ile)cyclic(1-2)-disulfide
malformin A
malformins
malformins, (5-L-Leu)-isome
Molecular FormulaC23H39N5O5S2
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
InChIInChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15+,16+,17-,18-/m0/s1
InChIKeyRNCGDQLZIATDOU-ZDRBWGSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malformin A1 (CAS 3022-92-2): A Cyclic Pentapeptide Actin Disruptor with Quantitative Bioactivity Profiles


Malformin A1 is a cyclic pentapeptide isolated from Aspergillus niger, characterized by two disulfide bridges and a unique stereochemistry (cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Ile)) [1]. It belongs to the malformin family of secondary metabolites, known for disrupting actin cytoskeleton dynamics and exhibiting plant growth inhibition, cytotoxicity, and antifungal properties [1]. Unlike linear peptides, the cyclic structure confers metabolic stability and specific target engagement [2].

Why Malformin A1 Cannot Be Substituted with Other Malformins or Actin Disruptors


Within the malformin family, single amino acid substitutions (e.g., Ile→Val between A1 and A2, or D-Cys→L-Cys in B-series) dramatically alter bioactivity, making generic substitution scientifically invalid [1]. For example, replacing isoleucine with valine at position 5 reduces plant growth inhibition potency by 5-fold, while substitution of the disulfide bridge stereochemistry eliminates actin binding entirely [1]. Compared to non-malformin actin disruptors like cytochalasin D, malformin A1 exhibits a distinct binding site on actin and a different mechanism of polymerization inhibition, precluding cross-class substitution without re-optimization [2].

Quantitative Evidence: Malformin A1 Differentiation Over Malformin A2, B1, and C


Malformin A1 Shows 5-Fold Higher Potency Than Malformin A2 in Plant Root Growth Inhibition

In a lettuce seedling (Lactuca sativa) root elongation inhibition assay, Malformin A1 exhibited an IC50 of 0.03 μM, while Malformin A2 (the closest analog with a single amino acid substitution of isoleucine to valine) showed an IC50 of 0.15 μM, and Malformin B1 showed an IC50 of 0.50 μM [1]. This demonstrates a 5-fold higher potency for A1 over A2 and a 16.7-fold higher potency over B1 under identical conditions.

Plant physiology Herbicide development Structure-activity relationship

Malformin A1 Exhibits 4-Fold Stronger Actin Polymerization Inhibition Than Malformin A2 In Vitro

Using an in vitro pyrene-labeled actin polymerization assay (0.5 μM actin, 2% DMSO, 37°C), Malformin A1 inhibited polymerization with an EC50 of 0.02 μM, whereas Malformin A2 required 0.08 μM to achieve the same effect, and the negative control (vehicle) showed no inhibition [1]. The quantified difference is a 4-fold higher potency for Malformin A1.

Cell biology Cytoskeleton Actin dynamics

Malformin A1 Displays 4.2-Fold Higher Cytotoxicity Against HeLa Cells Than Malformin B1

In a 72-hour MTT cytotoxicity assay using HeLa (human cervical carcinoma) cells, Malformin A1 showed an IC50 of 0.50 μM. Under identical conditions, Malformin B1 had an IC50 of 2.10 μM, and Malformin C had an IC50 of 8.30 μM [1]. Thus, Malformin A1 is 4.2-fold more cytotoxic than B1 and 16.6-fold more cytotoxic than C.

Cancer biology Apoptosis Drug discovery

Optimal Research and Procurement Scenarios for Malformin A1 (CAS 3022-92-2)


Selective Herbicide Lead Optimization

Based on the 5-fold higher potency of Malformin A1 over A2 in lettuce root elongation inhibition (IC50 0.03 μM vs 0.15 μM) [1], procurement of Malformin A1 is recommended for plant growth regulation studies and herbicide development where maximal activity per mass is critical. Researchers should use Malformin A1 as the positive control in screening campaigns for new actin-targeting herbicides, as its quantitative benchmark allows accurate rank-ordering of synthetic analogs.

Cell Biology Tool for Actin Disruption

With an EC50 of 0.02 μM for actin polymerization inhibition—4-fold more potent than Malformin A2 [1]—Malformin A1 is the preferred malformin for live-cell imaging and cytoskeleton studies requiring rapid, low-concentration actin remodeling. Procurement of Malformin A1 enables experiments at 20 nM working concentrations, minimizing DMSO carrier toxicity (≤0.1% v/v) compared to using higher concentrations of less potent analogs.

Anticancer Lead Compound Validation

Given the 4.2-fold higher cytotoxicity of Malformin A1 against HeLa cells (IC50 0.50 μM) compared to Malformin B1 (2.10 μM) [1], researchers should select Malformin A1 for in vivo efficacy studies in xenograft models. The sub-micromolar potency allows dose finding in the 0.5–2 mg/kg range, reducing the risk of off-target toxicities that may arise with higher doses of less potent malformins.

Structure-Activity Relationship Benchmarking

Malformin A1 serves as the reference standard for SAR studies within the malformin family due to its maximal activity across plant, actin, and cytotoxicity assays [1]. Procurement of high-purity Malformin A1 (≥98%) is essential when synthesizing novel cyclic peptide analogs, as its quantified IC50/EC50 values provide a reproducible baseline for calculating relative potency improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malformin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.